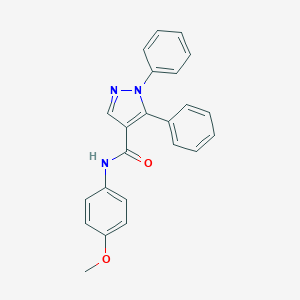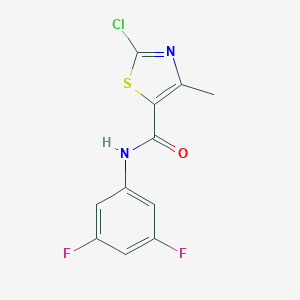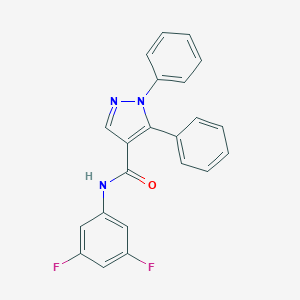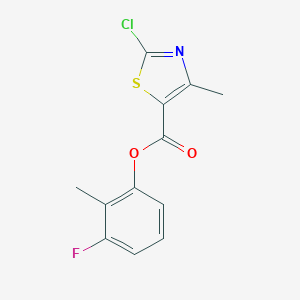![molecular formula C17H10ClF3N4S B287445 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287445.png)
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various scientific research studies, and its synthesis method has been optimized for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in various biological processes. For example, this compound has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole are still being studied. However, it has been shown to exhibit cytotoxic effects on cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to selectively target specific enzymes or receptors. This allows for more precise and targeted drug development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in treating various diseases. Finally, more research is needed to explore the safety and toxicity of this compound in animal models and humans.
Métodos De Síntesis
The synthesis of 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2-(3-chlorobenzyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-7-carboxylic acid. This reaction is catalyzed by a base, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
The 6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole compound has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities in various in vitro and in vivo studies. Additionally, this compound has been studied for its potential use in treating neurological disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
6-(3-Chlorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C17H10ClF3N4S |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
6-[(3-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H10ClF3N4S/c18-13-6-1-3-10(7-13)8-14-24-25-15(22-23-16(25)26-14)11-4-2-5-12(9-11)17(19,20)21/h1-7,9H,8H2 |
Clave InChI |
HUFXZCSFGKVXIQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1=CC(=CC(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)







